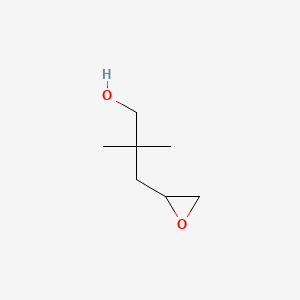
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol typically involves the reaction of 2,2-dimethyl-3-hydroxypropanal with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products
Oxidation: Formation of 2,2-dimethyl-3-oxopropanal.
Reduction: Formation of 2,2-dimethyl-3-(2-hydroxyethyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol involves its reactivity due to the presence of the epoxide ring and hydroxyl group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Uniqueness
2,2-Dimethyl-3-(oxiran-2-yl)propan-1-ol is unique due to its combination of an epoxide ring and a hydroxyl group, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,5-8)3-6-4-9-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
WHYAIYDWLMRQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


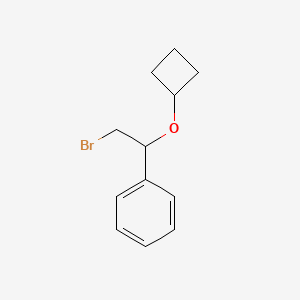
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

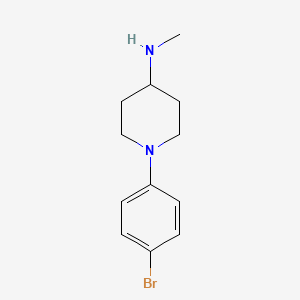
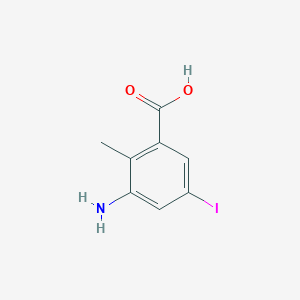
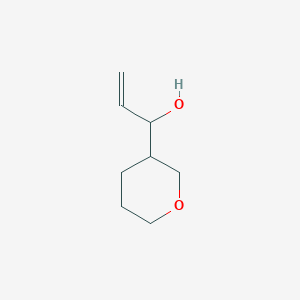
![2-thiabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13551215.png)
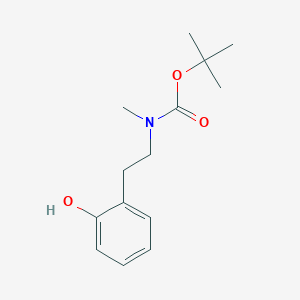
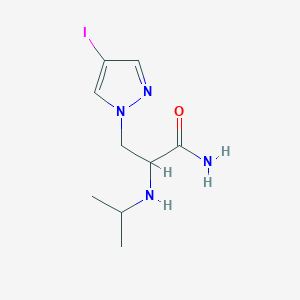
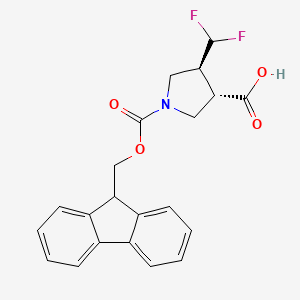
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
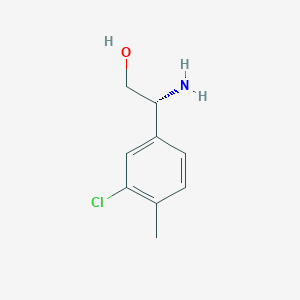
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)
